molecular formula C11H8ClNO2 B8406798 4-(4-Chlorobenzoyl)-5-methylisoxazole

4-(4-Chlorobenzoyl)-5-methylisoxazole

Cat. No. B8406798
M. Wt: 221.64 g/mol
InChI Key: JXKBECUCDVJFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzoyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobenzoyl)-5-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)-5-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-13-15-7)11(14)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

JXKBECUCDVJFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of aluminium chloride (16 g) and 5-methylisoxazole-4-carbonyl chloride (5.0 g) in dry chlorobenzene (50 ml) was stirred in an atmosphere of nitrogen for 16 hours. The mixture was heated to 80° C. for 1.5 hours. The cooled mixture was quenched with excess ice and extracted with ethyl acetate (3×200 ml). The combined organic layers were washed with water (3×500 ml), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness. The residue was purified by chromatography on silica eluted with a mixture of ethyl acetate and cyclohexane (1:20) to give 4-(4-chlorobenzoyl)-5-methylisoxazole (compound 9, 5.2 g) as a yellow solid mp 65°-66° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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